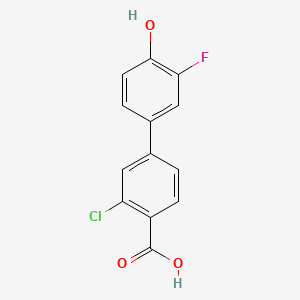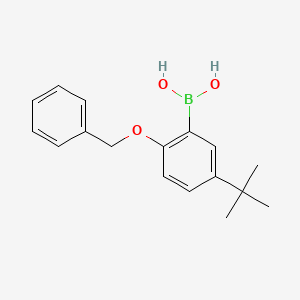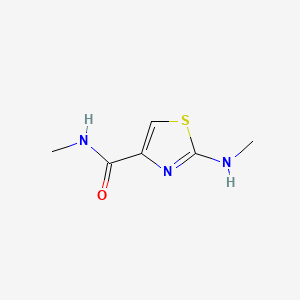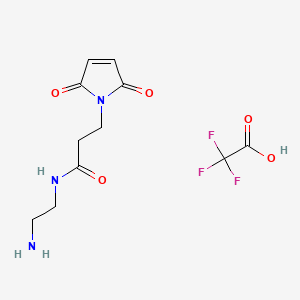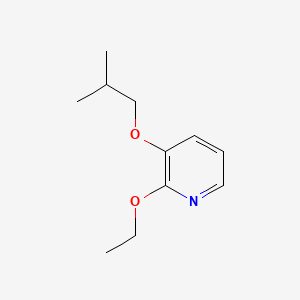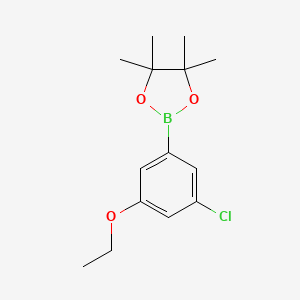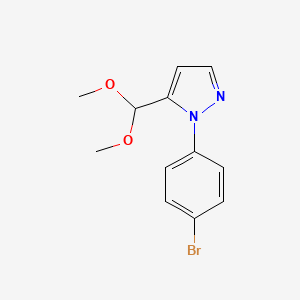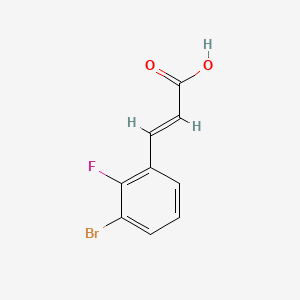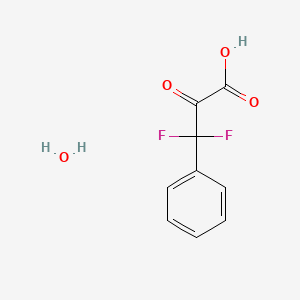![molecular formula C15H11ClN2O B578745 4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine CAS No. 1211594-43-2](/img/new.no-structure.jpg)
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine is a heterocyclic compound that contains both an oxazole ring and a phenylamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine typically involves the formation of the oxazole ring followed by the introduction of the phenylamine group. One common method involves the cyclization of an appropriate precursor, such as a 2-chloro-phenyl-substituted nitrile, in the presence of a base and a dehydrating agent. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the cyclization and subsequent functionalization steps. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Halogenated phenylamine derivatives.
Applications De Recherche Scientifique
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The phenylamine group can further enhance binding affinity through additional interactions. These combined effects can lead to the inhibition or activation of specific pathways, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Benzimidazoles: Contain a fused benzene and imidazole ring, known for their pharmacological potential.
Uniqueness
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine is unique due to the specific arrangement of the oxazole and phenylamine groups, which imparts distinct chemical reactivity and biological activity. The presence of the 2-chloro-phenyl group further enhances its potential as a versatile intermediate in organic synthesis and drug development .
Propriétés
Numéro CAS |
1211594-43-2 |
|---|---|
Formule moléculaire |
C15H11ClN2O |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
4-[4-(2-chlorophenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-13-4-2-1-3-12(13)14-9-19-15(18-14)10-5-7-11(17)8-6-10/h1-9H,17H2 |
Clé InChI |
OVQNVKYJFFUTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)C3=CC=C(C=C3)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=COC(=N2)C3=CC=C(C=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


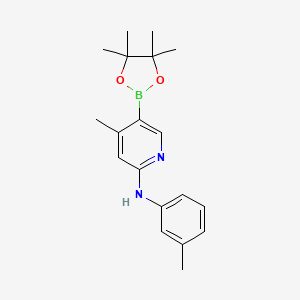

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
